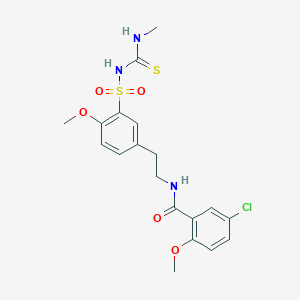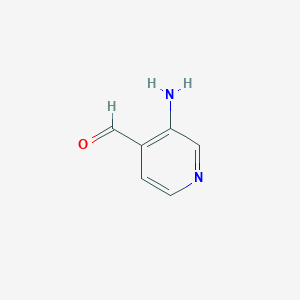
NBD-COCl
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
NBD-COCl, also known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole , is a chemical compound used for HPLC labeling The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
The mode of action of this compound involves its interaction with its targets to induce certain changes. It’s known that this compound is used for HPLC labeling , suggesting it may interact with various compounds to form detectable derivatives.
Pharmacokinetics
As a chemical used for HPLC labeling , its bioavailability would be an important factor in its effectiveness as a labeling agent.
Action Environment
It’s noted that this compound should be stored under inert gas at a temperature below 0°c , indicating that temperature and exposure to certain gases could potentially affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
NBD-COCl plays a significant role in biochemical reactions, particularly in the selective derivatization of aromatic diamines . The compound interacts with aromatic amines to form di-NBD-CO-aromatic amines, a reaction that is used for simple, fast, and selective analysis by High-Performance Liquid Chromatography (HPLC) .
Cellular Effects
The cellular effects of this compound are primarily observed through its interactions with amines and biothiols. These interactions lead to distinct colorimetric and fluorescent changes, which can be used to monitor cellular processes
Molecular Mechanism
At the molecular level, this compound exerts its effects through its high reactivity towards amines and biothiols . This reactivity allows this compound to form derivatives with these biomolecules, leading to distinct colorimetric and fluorescent changes that can be detected and analyzed .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. For instance, the derivatization of aromatic amines with this compound for HPLC analysis is typically performed at 35°C for 5 minutes
Metabolic Pathways
This compound is involved in the metabolic pathways of aromatic amines, where it forms derivatives through a selective derivatization process
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NBD-COCl is synthesized through a series of chemical reactions involving the introduction of a chloroformyl group to the NBD skeleton. The typical synthetic route involves the reaction of 4-chloroformylmethyl-7-nitro-2,1,3-benzoxadiazole with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture and heat sensitivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically stored under inert gas at temperatures below 0°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
NBD-COCl undergoes various chemical reactions, including:
Substitution Reactions: Reacts with amines to form NBD-labeled derivatives.
Derivatization Reactions: Used for the selective derivatization of aromatic diamines in aqueous solutions for HPLC analysis
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions.
Acidic Conditions: Optimal reaction conditions often involve low acetonitrile content and acidic pH.
Major Products
The major products formed from these reactions are NBD-labeled derivatives, which are used for various analytical purposes .
Wissenschaftliche Forschungsanwendungen
NBD-COCl has a wide range of applications in scientific research, including:
Analytical Chemistry: Used for HPLC labeling due to its high reactivity with amines and biothiols.
Medical Research: Plays a role in the chiral analysis of lactate and 3-hydroxybutyrate enantiomers in human clinical samples.
Industrial Applications: Used in large-scale manufacturing processes for the production of various materials.
Environmental Sensing: Employed in the detection of toxic gases like phosgene.
Vergleich Mit ähnlichen Verbindungen
NBD-COCl is unique due to its high reactivity and selectivity towards amines and biothiols. Similar compounds include:
NBD-Cl (7-nitrobenzo-2-oxa-1,3-diazole chloride): Used for fluorescent labeling of hydroxylated natural compounds.
NBD-Triterpene Conjugates: Used for their optical fluorescence properties and biological activities.
This compound stands out due to its specific application in HPLC labeling and its effectiveness in detecting carcinogenic aromatic amines .
Eigenschaften
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGIXBLRWZLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140164-85-8 | |
| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes NBD-COCl suitable for fluorescence detection in HPLC?
A1: this compound reacts with analytes to form fluorescent derivatives, enabling their detection at very low concentrations. This is particularly useful for compounds lacking inherent fluorescence, making them difficult to analyze using conventional HPLC methods. For instance, researchers used this compound to derivatize fluoxetine and norfluoxetine in rat plasma, significantly increasing their detectability in subsequent HPLC analysis [].
Q2: Can you provide an example of how this compound derivatization improves analytical sensitivity?
A2: In a study analyzing o-phenylphenol (OPP) in skin lotion, researchers achieved a lower limit of detection of 0.003 μg/mL using this compound derivatization and fluorescence detection []. This highlights the significant enhancement in sensitivity offered by this approach, enabling the quantification of trace amounts of OPP in complex matrices like skin lotion.
Q3: What types of compounds can be effectively derivatized with this compound?
A3: this compound exhibits reactivity towards compounds with primary or secondary amine groups. This versatility allows for its application in analyzing diverse analytes. Studies demonstrate its successful use in derivatizing fluoxetine [, ], norfluoxetine [], o-phenylphenol [], and even carcinogenic aromatic diamines [].
Q4: Are there specific reaction conditions that favor this compound derivatization?
A4: Research suggests that the effectiveness of this compound derivatization is influenced by factors like pH and solvent concentration. For instance, selective derivatization of aromatic diamines with this compound was achieved in a mildly acidic buffer (pH 5) with low acetonitrile content, minimizing interference from phenols and aliphatic amines []. This highlights the importance of optimizing reaction conditions for specific applications to ensure selectivity and efficiency.
Q5: Can you describe an example of a successful chiral separation achieved using this compound derivatization?
A5: Researchers effectively separated the enantiomers of fluoxetine (FLX) after derivatization with this compound [, ]. The resulting NBD-FLX enantiomers were separated using a chiral stationary phase (CHIRALPAK AD-RH) in reversed-phase HPLC. This enabled researchers to study the pharmacokinetics of individual FLX enantiomers in rats, demonstrating the utility of this compound derivatization in chiral analysis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















